cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (hereafter referred to as Compound A) is a polycyclic organic molecule with a hexahydroquinoline core. Its structure includes:
- Cyclopentyl ester at position 2.
- 4-Methoxyphenyl group at position 7, enhancing lipophilicity.
- Methyl group at position 2 and a ketone at position 4.
Molecular Formula: C₃₂H₃₃BrNO₆ (MW: 626.5 g/mol) . Hydrogen Bonding: 1 donor (hydroxyl) and 8 acceptors (ester, ketone, ethoxy, and methoxy oxygens) . Synthesis: Likely synthesized via Hantzsch-like multicomponent reactions, common for hexahydroquinoline derivatives .
Properties
IUPAC Name |
cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34BrNO6/c1-4-38-26-16-20(13-23(32)30(26)35)28-27(31(36)39-22-7-5-6-8-22)17(2)33-24-14-19(15-25(34)29(24)28)18-9-11-21(37-3)12-10-18/h9-13,16,19,22,28,33,35H,4-8,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYVQIUCFPXCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OC5CCCC5)C)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386495 | |
| Record name | ST50649536 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5716-40-5 | |
| Record name | ST50649536 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which is used to synthesize hexahydroquinoline derivatives. The general steps are as follows:
Condensation Reaction: The initial step involves the condensation of an aldehyde (such as 4-methoxybenzaldehyde), a β-ketoester (such as ethyl acetoacetate), and an amine (such as cyclopentylamine) in the presence of a catalyst (such as ammonium acetate) to form the hexahydroquinoline core.
Bromination: The resulting hexahydroquinoline derivative is then brominated using a brominating agent (such as N-bromosuccinimide) to introduce the bromine atom at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol (such as ethanol) to form the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (such as sodium hydroxide) to facilitate the substitution reaction.
Ester Hydrolysis: Acidic (such as hydrochloric acid) or basic (such as sodium hydroxide) conditions can be used to hydrolyze the ester group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Ester Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Key Observations:
It also increases molecular weight compared to non-brominated analogs . Ethoxy vs. Cyclopentyl Ester: Smaller than cyclohexyl (Compound B) but bulkier than ethyl (Compound D), balancing solubility and crystallinity .
Hydrogen Bonding :
- Compound A has the highest acceptor count (8), favoring stronger crystal packing and solubility in polar solvents .
- Reduced acceptors in Compound D correlate with reported higher solubility in apolar media .
Crystallographic and Physicochemical Properties
*Predicted based on analogs (e.g., methyl 4-(4-methoxyphenyl) derivative in ).
Biological Activity
Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. Its unique molecular structure includes various functional groups that contribute to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , indicating the presence of bromine and nitrogen along with multiple functional groups. The compound's structural features include:
- Cyclopentyl group : Contributes to hydrophobic interactions.
- Bromo-substituted ethoxyphenol moiety : Impacts reactivity and biological interactions.
- Carboxylate functional group : Essential for interaction with biological targets.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. It has been identified as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of KMO may reduce neurotoxicity associated with beta-amyloid production and deposition in Alzheimer's disease models.
Antioxidant Properties
The compound also demonstrates notable antioxidant activity. Antioxidants are critical in mitigating oxidative stress-related conditions by neutralizing free radicals. The presence of the ethoxy and hydroxy groups in its structure enhances its ability to scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Anti-inflammatory Effects
In addition to its neuroprotective and antioxidant activities, this compound has shown potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases .
Comparative Analysis with Related Compounds
To understand the biological activity of this compound relative to other compounds in the hexahydroquinoline class, the following table summarizes key features and activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Cyclopentyl 2,7-dimethylhexahydroquinoline | Lacks bromo and ethoxy groups | Anticancer activity |
| Cyclohexyl 2-methylhexahydroquinoline | Different alkane chain | Calcium channel blocker |
| Phenethyl 2-methylhexahydroquinoline | Aromatic substitution | Neuroprotective effects |
This comparison highlights how structural variations influence biological activities among hexahydroquinoline derivatives.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Alzheimer's Disease Models : In vitro studies demonstrated that inhibition of KMO by this compound led to decreased levels of neurotoxic metabolites associated with Alzheimer's pathology.
- Oxidative Stress Studies : Experimental models showed that treatment with this compound significantly reduced oxidative stress markers in neuronal cells exposed to harmful stimuli.
- Inflammation Models : In vivo studies indicated that administration of this compound resulted in reduced levels of inflammatory cytokines in animal models of chronic inflammation .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves a multi-step protocol:
- Step 1 : Formation of an imine intermediate via condensation of a substituted benzaldehyde (e.g., 3-bromo-5-ethoxy-4-hydroxybenzaldehyde) with a cyclohexanone derivative.
- Step 2 : Cyclization under acidic or catalytic conditions to form the hexahydroquinoline core.
- Step 3 : Esterification with cyclopentanol to introduce the cyclopentyl carboxylate group. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts (e.g., p-toluenesulfonic acid). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Q. How is the molecular structure confirmed experimentally?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent integration and connectivity.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction studies (e.g., using SHELXL or OLEX2) to resolve bond lengths, angles, and stereochemistry .
Q. Which spectroscopic techniques characterize functional groups?
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and hydroxyl (O–H, ~3200 cm) groups.
- UV-Vis Spectroscopy : Detects conjugation in the aromatic and quinoline systems.
- 2D NMR (COSY, HSQC) : Resolves complex coupling in the hexahydroquinoline ring and substituents .
Advanced Research Questions
Q. How can discrepancies in reported crystal lattice parameters be resolved?
Contradictions in crystallographic data (e.g., unit cell dimensions or space groups) may arise from:
- Sample Purity : Impurities or polymorphism; recrystallize in alternative solvents.
- Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder.
- Validation Tools : Check for overfitting with R and GooF metrics. Cross-validate with independent datasets .
Q. What strategies optimize reaction yields for derivatives?
- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., Lewis acids), solvents (polar vs. non-polar), and temperature.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
- Protecting Groups : Temporarily shield reactive hydroxyl or amine groups during critical steps .
Q. How are hydrogen-bonding patterns analyzed in its crystal structure?
Apply graph set analysis (Etter’s methodology) to categorize motifs (e.g., chains, rings) using software like Mercury. Key parameters include donor-acceptor distances (2.5–3.5 Å) and angles (120–180°). For example, the hydroxyl group may form O–H···O bonds with adjacent carbonyls, stabilizing the lattice .
Q. What computational methods predict biological activity?
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina.
- QSAR Models : Corrogate substituent effects (e.g., bromine’s electronegativity) on bioactivity.
- MD Simulations : Assess binding stability over nanosecond timescales .
Q. How is enantiomeric purity determined for chiral derivatives?
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC).
- X-ray Crystallography : Calculate the Flack parameter to assign absolute configuration.
- Circular Dichroism (CD) : Compare experimental spectra with DFT-predicted electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
